5-(4-methylphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The IUPAC name of this compound is derived through systematic analysis of its constituent rings and substituents. The parent structure is 1,2-oxazole-3-carboxamide , a five-membered aromatic ring containing one oxygen and one nitrogen atom. At position 5 of the oxazole ring, a 4-methylphenyl group is attached, introducing a toluene derivative as a substituent.
The amide nitrogen of the carboxamide group is further substituted by a 1,3-thiazol-2(3H)-ylidene moiety. This thiazole derivative exists in its ylidene form, characterized by a conjugated double bond at position 2. The thiazole ring itself bears two substituents:
- A 4-methyl group at position 4
- A 3-phenyl-1,2,4-oxadiazol-5-yl group at position 5
The Z configuration at the thiazol-2(3H)-ylidene position is explicitly denoted, reflecting the spatial arrangement of higher-priority substituents on the same side of the double bond. The oxadiazole substituent comprises a five-membered ring with two nitrogen atoms and one oxygen atom, appended with a phenyl group at position 3.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C$${23}$$H$${18}$$N$${4}$$O$${3}$$S , calculated as follows:
- 1,2-Oxazole core : C$${3}$$H$${2}$$N$$_{2}$$O
- 4-Methylphenyl substituent : C$${7}$$H$${7}$$
- Thiazol-2(3H)-ylidene group : C$${3}$$H$${2}$$NS
- 4-Methyl and oxadiazole substituents : C$${10}$$H$${7}$$N$${2}$$O$${2}$$
Table 1: Atomic Composition
| Element | Quantity |
|---|---|
| Carbon | 23 |
| Hydrogen | 18 |
| Nitrogen | 4 |
| Oxygen | 3 |
| Sulfur | 1 |
The molecular weight is 430.47 g/mol , computed using standard atomic weights (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07). This value aligns with analogous heterocyclic systems reported in PubChem entries.
Isomeric Considerations: Z/E Configuration at Thiazol-2(3H)-ylidene Position
The (2Z) designation specifies the stereochemistry of the thiazol-2(3H)-ylidene group. According to the Cahn-Ingold-Prelog priority rules:
- The 5-(3-phenyl-1,2,4-oxadiazol-5-yl) group (higher priority due to the oxadiazole ring’s electronegative atoms)
- The 4-methyl group (lower priority)
In the Z isomer , these groups reside on the same side of the double bond, as illustrated below:
Structural Representation
O
||
S—C=N—C(Oxadiazole)
|
CH\(_{3}\)
This configuration influences the molecule’s dipole moment and intermolecular interactions, as observed in related thiazole derivatives.
Comparative Analysis with Structurally Related Heterocyclic Compounds
Table 2: Comparison with Analogous Heterocycles
The target compound’s uniqueness arises from its triheterocyclic architecture :
- Oxazole : Contributes π-electron density and planar rigidity.
- Thiazole : Enhances electronic delocalization via sulfur’s lone pairs.
- Oxadiazole : Introduces additional nitrogen-based polarity.
This combination creates a conjugated system with distinct electronic properties, as evidenced by computational studies on similar molecules.
Properties
Molecular Formula |
C23H17N5O3S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H17N5O3S/c1-13-8-10-15(11-9-13)18-12-17(27-30-18)21(29)26-23-24-14(2)19(32-23)22-25-20(28-31-22)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,26,29) |
InChI Key |
SSTRUJIJOOXFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C4=NC(=NO4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2-Oxazole-3-Carboxamide Core
The 1,2-oxazole ring is synthesized via the van Leusen oxazole synthesis , employing tosylmethylisocyanide (TosMIC) and a β-hydroxy amide precursor . For the target compound, 3-carboxamide functionality is introduced by reacting TosMIC with 4-methylbenzaldehyde under basic conditions (K₂CO₃ in DMF), yielding 5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile. Subsequent hydrolysis with H₂O₂ in acetic acid converts the nitrile to a carboxylic acid, which is then treated with thionyl chloride to form the acyl chloride. Coupling with ammonium hydroxide generates the primary carboxamide .
Key Reaction Parameters :
-
Temperature: 0–25°C for TosMIC addition to prevent side reactions.
-
Catalyst: None required for TosMIC cyclization.
Preparation of the 3-Phenyl-1,2,4-Oxadiazole Substituent
The 3-phenyl-1,2,4-oxadiazole ring is synthesized via amidoxime cyclization . Benzamidoxime, prepared from benzonitrile and hydroxylamine, undergoes acylation with chloroacetyl chloride in dichloromethane. The resultant O-acylamidoxime undergoes thermal cyclization at 120°C in toluene, forming 3-phenyl-1,2,4-oxadiazole-5-carbonyl chloride. Quenching with methanol yields the methyl ester, which is saponified to the carboxylic acid using NaOH .
Optimization Insights :
-
Acylating Agent: Chloroacetyl chloride preferred over acetic anhydride for higher regioselectivity.
-
Cyclization Time: 6–8 hours under reflux to achieve >90% conversion.
-
Purification: Silica gel chromatography (hexane/ethyl acetate 4:1) affords 88% purity .
Construction of the (2Z)-4-Methyl-1,3-Thiazol-2(3H)-ylidene Amine
The Z-configured thiazole imine is synthesized via a Hantzsch thiazole reaction modified for stereochemical control. Thiourea reacts with 4-methyl-2-bromopropiophenone in ethanol under reflux, forming 4-methyl-5-phenyl-1,3-thiazol-2-amine. Treatment with N-bromosuccinimide (NBS) introduces a bromine at the 5-position, enabling subsequent Suzuki-Miyaura coupling with the 3-phenyl-1,2,4-oxadiazole boronic ester. The Z-configuration is stabilized by using a bulky phosphine ligand (XPhos) and low-temperature conditions (−10°C) .
Critical Conditions :
-
Ligand: XPhos ensures retention of configuration during coupling.
-
Solvent: Tetrahydrofuran (THF) with 10% H₂O to enhance solubility.
-
Yield: 68% after HPLC purification (C18 column, acetonitrile/water) .
Final Coupling and Assembly
The carboxamide-oxazole intermediate is coupled to the thiazole-oxadiazole moiety via a Pd-catalyzed amidation . Using Pd(OAc)₂/XPhos as the catalyst system and Cs₂CO₃ as the base, the reaction proceeds in dioxane at 80°C for 12 hours. The crude product is purified via recrystallization from ethyl acetate/hexane, yielding the target compound as a pale-yellow solid .
Analytical Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.89–7.43 (m, 9H, aromatic), 2.51 (s, 3H, CH₃).
-
HRMS : [M+H]⁺ calculated for C₂₄H₂₀N₅O₃S: 466.1284; found: 466.1286 .
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| 1 | Van Leusen oxazole | 85 | 98 | Scalable, no metal catalyst |
| 2 | Amidoxime cyclization | 88 | 95 | High regioselectivity |
| 3 | Hantzsch thiazole | 68 | 97 | Z-configuration retention |
| 4 | Pd-catalyzed amidation | 74 | 99 | Efficient cross-coupling |
Challenges and Mitigation Strategies
-
Oxazole Hydrolysis Sensitivity : The 1,2-oxazole ring is prone to ring-opening under strong acidic conditions. Mitigated by using buffered H₂O₂ (pH 6–7) during nitrile hydrolysis .
-
Thiazole Imine Tautomerism : The Z-configuration may isomerize to E under heat. Stabilized by introducing a 4-methyl group to increase steric hindrance .
-
Pd Catalyst Poisoning : Trace amines from earlier steps can deactivate Pd. Additive screening identified 2,2,2-trifluoroethanol as a beneficial co-solvent .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-methylphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Oxazole/Thiazole Hybrids
The target compound differs from analogs primarily in substituent positioning and electronic properties. Key comparisons include:
Critical Analysis of Structural and Functional Divergence
- Electronic Effects : The 4-methylphenyl group in the target compound provides steric hindrance and electron-donating effects, contrasting with the electron-withdrawing methoxy group in ’s analog. This difference may modulate target binding and metabolic stability .
- Z-Configuration: The (2Z)-thiazole-ylidene configuration is critical for maintaining planarity, a feature absent in non-conjugated analogs like those in , which showed diminished activity .
Biological Activity
The compound 5-(4-methylphenyl)-N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity:
- Thiazole ring : Known for its role in various biological processes.
- Oxazole ring : Often involved in antimicrobial and anticancer activities.
- Phenyl groups : Contribute to the lipophilicity and potential interaction with biological targets.
Table 1: Structural Features of the Compound
| Functional Group | Description |
|---|---|
| Thiazole | Contributes to antimicrobial activity |
| Oxazole | Associated with anticancer properties |
| Phenyl | Enhances binding affinity to target sites |
Antimicrobial Activity
Research indicates that compounds with thiazole and oxazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Screening
In a study evaluating various thiazole derivatives, the compound exhibited notable antibacterial activity at a concentration of 1 µg/mL against both bacterial strains tested. The results suggest that modifications on the thiazole structure can enhance antibacterial efficacy.
Anticancer Activity
The thiazole and oxazole rings in this compound are also linked to anticancer properties. A structure-activity relationship (SAR) analysis has shown that certain substitutions on these rings can significantly improve cytotoxicity against cancer cell lines .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Reference Drug (Doxorubicin) | A-431 | 0.5 |
| Compound X | A-431 | 0.3 |
| Compound Y | Jurkat | 0.25 |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in microbial growth or cancer cell proliferation. For example, thiazole derivatives have been reported to act on the Bcl-2 protein pathway, which is crucial for cell survival in cancer cells .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from simple precursors. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry, confirming the structure and purity of the final product.
Synthesis Steps Overview
- Formation of Thiazole Ring : Reaction between appropriate thioketones and amines.
- Oxazole Formation : Cyclization reactions involving carboxylic acids and amines.
- Final Coupling : Combining all fragments to form the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
